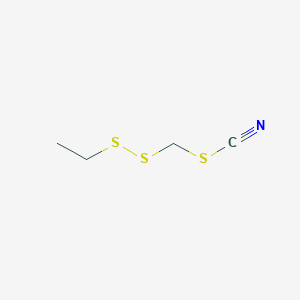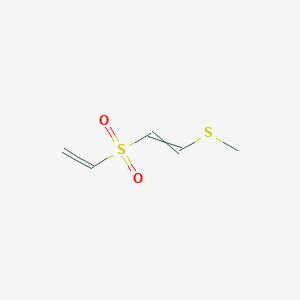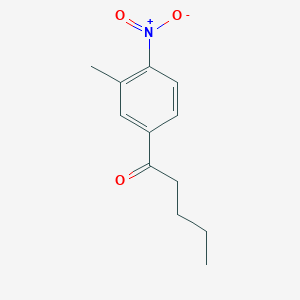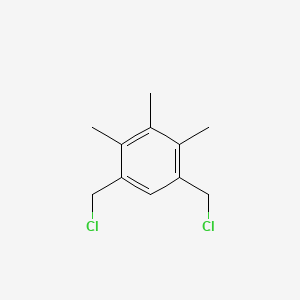
1,10-Diphenyldecane-1,3,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Diphenyldecane-1,3,8,10-tetrone is an organic compound with the molecular formula C22H22O4 and a molecular weight of 350.408 g/mol It is characterized by the presence of two phenyl groups attached to a decane backbone with four ketone functionalities at positions 1, 3, 8, and 10
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Diphenyldecane-1,3,8,10-tetrone can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of benzaldehyde with a suitable diketone precursor under acidic or basic conditions, followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing readily available starting materials and optimizing reaction conditions to maximize yield and purity. The process may include steps such as distillation, recrystallization, and chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Diphenyldecane-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,10-Diphenyldecane-1,3,8,10-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,10-diphenyldecane-1,3,8,10-tetrone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ketone functionalities allow it to participate in nucleophilic addition and other reactions, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Diphenylbutane-1,4-dione
- 1,3,8,10-Decanetetrone
- 1,10-Diphenyl-decane-1,3,8,10-tetraone
Comparison: 1,10-Diphenyldecane-1,3,8,10-tetrone is unique due to its specific arrangement of phenyl groups and ketone functionalities.
Eigenschaften
CAS-Nummer |
61551-94-8 |
|---|---|
Molekularformel |
C22H22O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1,10-diphenyldecane-1,3,8,10-tetrone |
InChI |
InChI=1S/C22H22O4/c23-19(15-21(25)17-9-3-1-4-10-17)13-7-8-14-20(24)16-22(26)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI-Schlüssel |
VHLQKIOHUNHEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CCCCC(=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)




![7,7,8,8-Tetrabromo-1-azabicyclo[4.2.0]octa-1,3,5-trien-1-ium bromide](/img/structure/B14592418.png)

![Ethyl cyclopentylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14592431.png)

![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)

![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)

